REACTION_CXSMILES
|
[Si]([C:8]#[C:9][C:10]1[CH:21]=[CH:20][C:13]([CH2:14][CH2:15][NH:16][C:17](=[O:19])[CH3:18])=[CH:12][CH:11]=1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C(Cl)Cl>[C:9]([C:10]1[CH:21]=[CH:20][C:13]([CH2:14][CH2:15][NH:16][C:17](=[O:19])[CH3:18])=[CH:12][CH:11]=1)#[CH:8] |f:1.2|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at r.t. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture is washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (silica gel, DCM/MeOH 10/0→20/1)
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC=C(CCNC(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |